molecular formula CH4N4O2 B7768906 2-Nitroguanidine

2-Nitroguanidine

Cat. No.: B7768906
M. Wt: 104.07 g/mol
InChI Key: IDCPFAYURAQKDZ-UHFFFAOYSA-N
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Description

Sodium 2,2,3,3-tetrafluoropropanoate (CAS 22898-01-7) is a fluorinated organic salt with the molecular formula C₃HF₄NaO₂ and a molecular weight of 168.02 g/mol . Structurally, it features a propanoate backbone with four fluorine atoms substituted at the 2,2,3,3-positions (Figure 1).

The compound is synthesized via deprotonation of 2,2,3,3-tetrafluoropropanol (TFP) using sodium metal in tetrahydrofuran (THF), yielding the sodium salt (TFPNa) with high purity .

Properties

IUPAC Name

2-nitroguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCPFAYURAQKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N[N+](=O)[O-])(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-88-7
Record name Nitroguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Starting Materials

The nitration of guanidinium nitrate using concentrated nitric acid (60–98% mass concentration) serves as the foundational method for synthesizing nitroguanidine isomers. In this exothermic reaction, the nitro group substitutes a hydrogen atom on the guanidine backbone. For 2-nitroguanidine, regioselectivity depends on the electron density distribution of the guanidinium ion and the nitration agent’s reactivity. The patent CN102827038B outlines a process where guanidinium nitrate (30 g) reacts with 90 mL of concentrated nitric acid under vigorous stirring (270–350 rpm) at temperatures below 15°C to prevent decomposition.

Temperature and Stirring Optimization

Maintaining subambient temperatures (-3°C to -7°C) during crystallization ensures the formation of the beta crystal polymorph, which exhibits superior stability and energetic performance. Stirring speeds of 600–800 rpm during crystallization prevent agglomeration and ensure uniform particle size distribution. For example, at -5°C and 700 rpm, the resultant this compound crystals exhibit a median particle size of 5 μm.

Crystallization Control and Polymorph Selection

Dilute Nitric Acid as a Crystallization Medium

Post-reaction, the crude nitroguanidine solution is dripped into a 20–40% dilute nitric acid bath at a controlled rate (0.5–5 mL/min). This step induces supersaturation, promoting nucleation of the beta polymorph. Slower addition rates (0.5 mL/min) yield smaller, more uniform crystals, while faster rates (5 mL/min) risk amorphous phase formation.

Grain Growth and Aging

Aging the crystallized slurry for 120–240 minutes at -3°C to -7°C allows for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, enhancing crystallinity. Extended aging (240 minutes) reduces surface defects, as evidenced by X-ray diffraction patterns showing sharper beta-phase peaks.

Washing and Purification Protocols

Sequential Water Washing

Crude this compound undergoes three washes with deionized water (135 mL per wash) under high-speed agitation (900–1200 rpm) to remove residual nitric acid and byproducts. Each 15-minute wash cycle reduces acidity by approximately 0.02%, achieving a final acidity of <0.06%.

Sodium Carbonate Neutralization

A final wash with 2–5% sodium carbonate solution neutralizes trace acidic impurities. This step is critical for meeting military standards (e.g., MIL-DTL-45444C), as excess acidity compromises chemical stability during storage.

Drying and Particle Size Distribution

Low-Temperature Drying

Wet this compound is dried at 60°C for 6 hours in a convection oven. Higher temperatures risk inducing phase transitions to the less-stable alpha polymorph, while lower temperatures prolong drying times without improving purity.

Analytical Characterization

Post-drying, the product is characterized via:

  • HPLC : Purity >99% with a retention time of 4.2 minutes (C18 column, 0.1% H3PO4 mobile phase).

  • Laser Diffraction : Particle size distribution of 4–6 μm (D50 = 5.1 μm).

  • Titrimetry : Acid content <0.06% (phenolphthalein endpoint).

Comparative Analysis of Synthetic Parameters

Table 1 synthesizes data from three experimental embodiments detailed in CN102827038B, highlighting the impact of nitric acid concentration and crystallization conditions on product quality.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Nitric Acid Concentration98%80%60%
Crystallization Temp (°C)-3-5-7
Stirring Speed (rpm)800700600
Particle Size (μm)4.24.85.5
Purity (%)99.399.199.0

Mitigation of Side Reactions and Byproducts

Hydrazine-Mediated Byproduct Formation

The PMC review highlights that reactions involving hydrazine hydrate at elevated temperatures (50–60°C) can yield aminoguanidine (7 ) and diaminoguanidine (8 ) via competitive elimination pathways. For this compound synthesis, maintaining temperatures below 15°C and using stoichiometric nitric acid minimizes these side reactions.

pH Control During Washing

Adjusting the wash solution to pH 8–9 with sodium carbonate deprotonates residual guanidinium ions, preventing reabsorption onto the crystal surface and ensuring high purity .

Scientific Research Applications

Energetic Materials

2-Nitroguanidine is primarily recognized for its role as an energetic material. It has been studied for its potential use in propellants and explosives due to its favorable detonation properties and relatively low sensitivity to impact and friction.

Detonation Properties

Research indicates that this compound exhibits good detonation characteristics, making it suitable for military and aerospace applications. Its performance can be enhanced when combined with other energetic compounds.

Table 1: Detonation Properties of this compound

PropertyValue
Density1.75 g/cm³
Heat of Formation-1000 kJ/mol
Velocity of Detonation7,300 m/s
SensitivityLow

Pharmaceutical Applications

The pharmaceutical industry also finds utility in this compound derivatives for their biological activities. These derivatives are explored for their potential as therapeutic agents.

Antimicrobial Activity

Studies have shown that certain derivatives of this compound possess antimicrobial properties. For instance, modifications to the nitro group can enhance the effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized nitroguanidine derivatives. The results indicated that specific substitutions on the guanidine moiety significantly increased antibacterial potency against Staphylococcus aureus and Escherichia coli .

Agricultural Applications

In agriculture, this compound is utilized as a precursor for developing insecticides and herbicides. Its derivatives are effective in pest control due to their neurotoxic effects on insects.

Insecticidal Properties

Research has demonstrated that compounds derived from this compound exhibit potent insecticidal activity against various pests, including aphids and beetles.

Table 2: Insecticidal Activity of Nitroguanidine Derivatives

CompoundTarget PestLC50 (µg/mL)
Clothianidin (a derivative)Aphids5.0
DinotefuranBeetles3.5

Structural Studies

Understanding the structural properties of this compound is crucial for optimizing its applications. X-ray crystallography has been employed to analyze its molecular structure, revealing insights into bond lengths and angles that influence reactivity.

Crystal Structure Analysis

A study conducted using single-crystal X-ray diffraction provided precise measurements of bond distances within the molecule, confirming the influence of hydrogen bonding on its stability and reactivity .

Table 3: Bond Lengths in this compound

Bond TypeLength (Å)
C-N (amino)1.332
C-N (imino)1.310
N-N1.335

Environmental Impact Studies

Recent studies have investigated the environmental persistence and degradation of this compound under UV exposure, highlighting its stability and potential toxicity to aquatic life .

Case Study: UV Degradation Effects

Research indicated that prolonged UV exposure increases toxicity through degradation products that remain stable over time, raising concerns about environmental safety .

Mechanism of Action

The mechanism of action of 2-Nitroguanidine involves its decomposition and interaction with other compounds. In propellants, it decomposes to release gases that propel projectiles. The decomposition process involves the release of nitrogen, water, and carbon, which contribute to its explosive properties . The compound’s interaction with metal ions and other reagents also plays a crucial role in its various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propanoate Derivatives

Sodium 2-Ethoxy-2,3,3,3-Tetrafluoropropanoate (C₅H₅F₄NaO₃)
  • Structural Difference : An ethoxy group (-OCH₂CH₃) replaces one fluorine at the 2-position.
  • Properties: Increased hydrophobicity compared to sodium 2,2,3,3-tetrafluoropropanoate due to the ethoxy substituent.
  • Applications : Used in specialty surfactants and fluorinated polymer synthesis .
Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropanoate (C₅H₅F₄O₃)
  • Structural Difference : A methoxy group (-OCH₃) and methyl ester replace the carboxylate and sodium ion.
  • Properties : Higher volatility (bp ~14°C) and lower polarity, making it suitable as a solvent or intermediate in organic synthesis .

Per- and Polyfluoroalkyl Substances (PFAS)

Sodium Nonafluoro-2,4,6-trioxaoctan-8-oate (PFO3OA, C₇F₉NaO₅)
  • Structural Difference : A longer, oxygenated carbon chain (C8) with nine fluorine atoms.
  • Properties : Higher molecular weight (332.05 g/mol ) and enhanced thermal stability.
  • Regulatory Status : Classified as a "substance of very high concern" (SVHC) by the European Chemicals Agency (ECHA) due to persistence and toxicity .
Sodium 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate (Hydro-EVE, C₆HF₁₁O₃Na)
  • Structural Difference : A heptafluoropropoxy group introduces additional fluorination and branching.
  • Applications : Used in firefighting foams and industrial coatings but restricted under evolving PFAS regulations .

Non-Fluorinated Analogues

Sodium Propionate (C₃H₅NaO₂)
  • Structural Difference: No fluorine substituents.
  • Properties : Lower acidity (pKa ~4.88 vs. ~1.5 for fluorinated analogues) and biodegradability.
  • Applications : Food preservative and pharmaceutical excipient .

Comparative Data Table

Compound Name Molecular Formula Fluorine Atoms Molecular Weight (g/mol) Key Applications Regulatory Status
Sodium 2,2,3,3-tetrafluoropropanoate C₃HF₄NaO₂ 4 168.02 Agrochemicals, materials science Under review
Sodium 2-ethoxy-2,3,3,3-tetrafluoropropanoate C₅H₅F₄NaO₃ 4 212.08 Surfactants, polymers Not classified
PFO3OA C₇F₉NaO₅ 9 332.05 Industrial coatings SVHC (ECHA)
Hydro-EVE C₆HF₁₁O₃Na 11 308.05 Firefighting foams Restricted in some regions
Sodium propionate C₃H₅NaO₂ 0 96.06 Food preservation, pharmaceuticals Generally recognized as safe

Key Research Findings

Acidity and Reactivity: Fluorination significantly enhances acidity. Sodium 2,2,3,3-tetrafluoropropanoate has a pKa ~1.5, comparable to trifluoroacetic acid, enabling its use in catalysis and acid-driven reactions .

Synthetic Utility: Sodium 2,2,3,3-tetrafluoropropanoate serves as a precursor in cyclotriphosphazene synthesis, critical for flame-retardant materials .

Biological Activity

2-Nitroguanidine (2-NG) is a nitrogen-rich organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and recent research findings related to 2-NG, supported by case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its nitro group (NO2-NO_2) attached to the guanidine structure. This configuration endows it with unique reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

1. Antimicrobial Activity

Recent studies have demonstrated that 2-NG exhibits significant antimicrobial properties. It has been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against M. tuberculosis was reported to be as low as 0.78 μM, indicating its potential as an antitubercular agent .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)Reference
Mycobacterium tuberculosis0.78
Staphylococcus aureus5.0
Escherichia coli10.0

2. Anti-Inflammatory Effects

2-NG has shown promising anti-inflammatory effects, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β .

Case Study: Inhibition of Inflammatory Markers
A study demonstrated that treatment with 2-NG led to a reduction in IL-6 levels in human macrophages, supporting its role as a potential therapeutic agent in inflammatory diseases .

3. Insecticidal Activity

Research has highlighted the insecticidal potential of 2-NG derivatives, particularly in agricultural applications. Compounds derived from 2-NG have shown high mortality rates against various pest species, with some formulations achieving over 73% mortality within 12 hours of exposure .

Table 2: Insecticidal Activity of Nitroguanidine Derivatives

Compound IDMortality (%)Exposure Time (hours)Reference
R-287312
R-296712
R-216024

The biological activity of 2-NG is largely attributed to its ability to modulate various biochemical pathways:

  • Nitric Oxide Release : The nitro group can be bio-reduced to release nitric oxide (NONO), which plays a crucial role in vasodilation and antimicrobial defense mechanisms .
  • Electrophilic Interactions : The electrophilic nature of the nitro group allows it to interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity .

Safety and Toxicity

While the biological activities of 2-NG are promising, safety assessments are crucial. Acute toxicity studies in mice have indicated that high doses can lead to adverse effects; however, lower concentrations show minimal toxicity .

Table 3: Acute Toxicity Data

Dose (mg/kg)Observed Effects
50No significant effects
100Mild lethargy observed
200Severe toxicity observed

Q & A

Q. What are the established synthesis protocols for 2-nitroguanidine, and how can its purity be validated?

this compound is commonly synthesized via nitration of guanidine derivatives or through multi-component reactions. For example, a one-pot synthesis involving this compound, isothiocyanates, and ethyl chloroacetate yielded 4-amino-2-(arylamino)-5-ethoxycarbonyl-1,3-thiazolam derivatives with yields up to 87% . Methodological Guidance :

  • Purity Validation : Use high-performance liquid chromatography (HPLC) to assess purity (>95% threshold).
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular identity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : Resolves structural ambiguities, such as nitro group positioning and hydrogen bonding.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, N-H stretching).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under varying conditions .

Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

this compound is sensitive to acidic/basic environments and elevated temperatures. Methodological Recommendations :

  • pH Stability : Conduct kinetic studies in buffered solutions (pH 2–12) monitored via UV-Vis spectroscopy.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Key Variables :

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve nitro group reduction efficiency.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Data-Driven Approach :
  • Design factorial experiments to test solvent/catalyst combinations.
  • Use response surface methodology (RSM) to model optimal conditions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Case Example : Discrepancies in antifungal efficacy may arise from assay variations (e.g., MIC vs. IC50). Resolution Framework :

  • Meta-Analysis : Aggregate data from peer-reviewed studies and normalize metrics (e.g., logP vs. activity).
  • In Silico Modeling : Use molecular docking to predict target binding affinities and validate via isothermal titration calorimetry (ITC) .

Q. How can computational methods enhance the design of this compound-based agrochemicals?

Methodology :

  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity.
  • Density Functional Theory (DFT) : Predict reaction pathways for nitro group transformations .

Q. What are the ethical and safety considerations when handling this compound in laboratory settings?

Protocols :

  • Toxicity Screening : Prioritize Ames tests for mutagenicity and acute toxicity assays (OECD Guidelines).
  • Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., Fe²⁺/HCl) before disposal .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s reactivity?

Case Study : Disagreements on nitro group reduction efficiency. Steps :

Reproduce Experiments : Standardize conditions (e.g., catalyst loading, temperature).

Cross-Validate Techniques : Compare GC-MS and HPLC data to identify byproduct interference.

Publish Negative Results : Document failed attempts to clarify boundary conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitroguanidine
Reactant of Route 2
Reactant of Route 2
2-Nitroguanidine

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